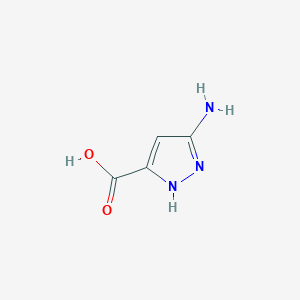

5-Amino-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICASMSGEUGPHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337489 | |

| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124004-31-5 | |

| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Aminopyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel aminopyrazole compounds. The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3] This document details various synthetic methodologies, analytical characterization techniques, and the biological significance of this versatile class of heterocyclic compounds.

Synthetic Methodologies

The synthesis of aminopyrazoles can be broadly categorized based on the starting materials and the nature of the cyclization reaction. The following sections outline some of the most common and effective methods for preparing these compounds.

Condensation of β-Ketonitriles with Hydrazines

One of the most prevalent methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[4][5] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group. The choice of substituted or unsubstituted hydrazine allows for the synthesis of N-substituted or N-unsubstituted aminopyrazoles, respectively.

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of benzoylacetonitrile in 30 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, add 12 mmol of hydrazine hydrate dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the crude product.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 5-amino-3-phenyl-1H-pyrazole.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Condensation of α,β-Unsaturated Nitriles with Hydrazines

Another widely used approach for the synthesis of 3(5)-aminopyrazoles is the reaction of α,β-unsaturated nitriles with hydrazines.[4][6] This method is particularly useful for accessing a diverse range of substituted aminopyrazoles. The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the unsaturated nitrile.[4]

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules in a single step, offering high atom economy and operational simplicity.[7] Several MCRs have been developed for the synthesis of aminopyrazole derivatives. For instance, a one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative can afford highly substituted aminopyrazoles.[7]

Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

-

Reaction Setup: In a 50 mL round-bottom flask, combine 10 mmol of benzaldehyde, 10 mmol of malononitrile, and 10 mmol of phenylhydrazine in 20 mL of ethanol.

-

Catalyst: Add 2-3 drops of a base catalyst, such as piperidine.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 8-10 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, the product will precipitate. Filter the solid, wash with cold ethanol, and dry. The crude product can be purified by recrystallization from ethanol.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques.

Characterization of Aminopyrazole Compounds

The structural elucidation and purity assessment of newly synthesized aminopyrazole compounds are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained | Typical Observations for Aminopyrazoles |

| ¹H NMR | Provides information about the number, environment, and connectivity of protons. | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The amino (NH₂) protons often appear as a broad singlet. The pyrazole NH proton signal can be observed in the range of δ 10.0-13.0 ppm. |

| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. | The carbon atoms of the pyrazole ring typically resonate in the range of δ 100-160 ppm. The carbon attached to the amino group (C-NH₂) usually appears around δ 150-160 ppm. |

| IR Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic N-H stretching vibrations for the amino group are observed in the range of 3200-3500 cm⁻¹. The C=N stretching of the pyrazole ring is typically seen around 1600-1640 cm⁻¹. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the compound. | The molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | The experimental percentages should be within ±0.4% of the calculated values for the proposed molecular formula.[8] |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Confirms the absolute structure and stereochemistry of the molecule.[8] |

Biological Significance and Signaling Pathways

Aminopyrazole derivatives are recognized for their broad spectrum of biological activities and have been investigated as potent therapeutic agents.[9][10] Their planar structure and ability to participate in hydrogen bonding interactions make them ideal scaffolds for interacting with biological targets.

Kinase Inhibition

Many aminopyrazole compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[1][11] For example, aminopyrazole derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers.[11]

Caption: Inhibition of the FGFR signaling pathway by aminopyrazole compounds.

Anti-inflammatory Activity

Certain aminopyrazoles have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like p38 MAP kinase.[2][3]

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and characterization of novel aminopyrazole compounds.

Caption: General workflow for the synthesis of aminopyrazole compounds.

Caption: Workflow for the characterization of aminopyrazole compounds.

This guide provides a foundational understanding of the synthesis and characterization of novel aminopyrazole compounds. The detailed protocols and workflows are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the aminopyrazole scaffold, coupled with the efficiency of modern synthetic methods, ensures its continued importance in the development of new therapeutic agents.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 5-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Medicinal Chemists

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of 5-Amino-1H-pyrazole-3-carboxylic Acid as a Privileged Scaffold in Modern Drug Discovery.

Introduction

The this compound scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2] Its inherent structural features—a five-membered aromatic ring with two adjacent nitrogen atoms, an amino group, and a carboxylic acid moiety—provide multiple points for chemical modification, enabling the exploration of vast chemical space. This adaptability has made it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3] This guide provides a comprehensive technical overview of the synthesis, derivatization, and application of the this compound core in drug discovery, complete with detailed experimental protocols, quantitative biological data, and visual workflows to aid researchers in this dynamic field.

Synthesis of the Core Scaffold

The primary precursor for many drug discovery programs is the ethyl ester of the core scaffold, ethyl 5-amino-1H-pyrazole-3-carboxylate. Its synthesis is typically achieved through the cyclocondensation of a β-ketonitrile equivalent with hydrazine. A reliable method involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Logical Flow of Synthesis

Caption: Synthesis of the core pyrazole scaffold.

Applications in Medicinal Chemistry

The 5-aminopyrazole core is a key component in a multitude of therapeutic agents, particularly in oncology and immunology. The amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of protein kinases, while the carboxylic acid provides a handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors for Oncology and Inflammation

One of the most successful applications of this scaffold is in the development of protein kinase inhibitors. By reacting the core with β-dicarbonyl compounds or their equivalents, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines are formed.[4][5][6][7] These derivatives have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 Inhibition and the IL-1R/TLR Signaling Pathway:

IRAK4 is a critical serine-threonine kinase that functions downstream of the Interleukin-1 Receptor (IL-1R) and Toll-like Receptors (TLRs).[8] It plays a pivotal role in the innate immune response, and its dysregulation is implicated in numerous inflammatory diseases. Derivatives of this compound have been developed as potent IRAK4 inhibitors, effectively blocking the inflammatory cascade.

References

- 1. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: Investigating 5-Amino-1H-pyrazole-3-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature survey, a dedicated, peer-reviewed quantum chemical investigation specifically focused on 5-Amino-1H-pyrazole-3-carboxylic acid could not be located. Therefore, this guide provides a comprehensive framework and standardized methodology for such a study, based on established computational chemistry protocols applied to analogous pyrazole derivatives. The quantitative data presented in the tables are illustrative placeholders, representing the typical parameters and expected value ranges that would be determined in a rigorous computational analysis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrazole core substituted with both an amino and a carboxylic acid group, suggests potential applications as a versatile scaffold for synthesizing novel therapeutic agents. Quantum chemical investigations are indispensable for elucidating the fundamental electronic and structural properties of such molecules, providing insights into their reactivity, stability, and potential intermolecular interactions.

This technical guide outlines the standard computational protocols for a thorough quantum chemical analysis of this compound. The methodologies described herein are based on Density Functional Theory (DFT), a robust and widely used approach for studying molecular systems. The aim is to provide a blueprint for researchers to characterize the molecule's optimized geometry, vibrational spectra, electronic frontier orbitals, and electrostatic potential, which are critical for understanding its chemical behavior and for rational drug design.

Computational Methodology

The following section details the typical computational protocols employed for the quantum chemical analysis of pyrazole derivatives. These methods are designed to provide accurate and reliable data on the molecular properties of this compound.

Geometry Optimization

The initial step in a quantum chemical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

-

Software: Gaussian 09 or a comparable quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms are negligible, and the energy change between successive optimization steps is below a predefined threshold.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Protocol:

-

Method: The same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization is used.

-

Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. These can be used to assign the vibrational modes of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Protocol:

-

Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Analysis: The energy gap (ΔE = ELUMO - EHOMO) is calculated. Global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be derived from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

Protocol:

-

Method: The MEP is calculated using the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

-

Visualization: The MEP is typically mapped onto the total electron density surface, with a color scale indicating the potential values. Red regions represent negative potential (electron-rich), while blue regions represent positive potential (electron-poor).

Data Presentation

The quantitative results from the quantum chemical calculations would be summarized in the following tables.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.35 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.37 | |

| C3-C(OOH) | 1.48 | |

| C5-N(H2) | 1.36 | |

| C=O | 1.22 | |

| O-H | 0.97 | |

| N-H (amino) | 1.01 | |

| Bond Angles (°) | ||

| N1-N2-C3 | 111.0 | |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 107.5 | |

| C4-C5-N1 | 109.5 | |

| C5-N1-N2 | 106.0 | |

| Dihedral Angles (°) | ||

| N2-C3-C(OOH)-O | 178.0 | |

| C4-C5-N(H2)-H | 180.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν(O-H) | 3550 | 150 | Carboxylic acid O-H stretch |

| ν(N-H) symmetric | 3450 | 50 | Amino N-H stretch |

| ν(N-H) asymmetric | 3350 | 60 | Amino N-H stretch |

| ν(C=O) | 1720 | 250 | Carboxylic acid C=O stretch |

| δ(N-H) | 1620 | 80 | Amino N-H bend |

| ν(C=N) ring | 1580 | 120 | Pyrazole ring stretch |

| ν(C=C) ring | 1500 | 100 | Pyrazole ring stretch |

Table 3: Electronic Properties (Illustrative)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Ionization Potential (I) | I = -EHOMO | 6.5 |

| Electron Affinity (A) | A = -ELUMO | 1.2 |

| Electronegativity (χ) | χ = (I+A)/2 | 3.85 |

| Chemical Potential (μ) | μ = -χ | -3.85 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.65 |

| Chemical Softness (S) | S = 1/2η | 0.19 |

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key aspects of the investigation.

Molecular Structure

Tautomerism in 5-Aminopyrazole-3-Carboxylic Acid and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomerism of 5-aminopyrazole-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] The guide elucidates the structural and electronic factors governing the tautomeric equilibrium, presents quantitative data from spectroscopic and computational studies, and offers detailed experimental and computational protocols for the characterization of these tautomers. Visualizations of tautomeric forms and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] The tautomeric nature of asymmetrically substituted pyrazoles, such as 5-aminopyrazole-3-carboxylic acid, is a critical aspect that influences their physicochemical properties, including lipophilicity, acidity/basicity, and hydrogen bonding capabilities. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the tautomeric landscape is therefore paramount for the rational design of novel therapeutics.

5-Aminopyrazole-3-carboxylic acid can exist in several tautomeric forms due to the prototropic migration between the nitrogen atoms of the pyrazole ring. The position of this equilibrium is subtly influenced by the electronic nature of the substituents at the C3 and C5 positions. The electron-donating amino group and the electron-withdrawing carboxylic acid group exert opposing effects, leading to a complex interplay that determines the predominant tautomeric form in different environments.

Tautomeric Forms of 5-Aminopyrazole-3-Carboxylic Acid

The primary tautomeric equilibrium in 5-aminopyrazole-3-carboxylic acid involves the position of the proton on the pyrazole ring nitrogens, leading to two main tautomers: 5-amino-1H-pyrazole-3-carboxylic acid (Tautomer A) and 3-amino-1H-pyrazole-5-carboxylic acid (Tautomer B). Additionally, zwitterionic forms may exist under certain pH conditions.

Caption: Prototropic tautomerism in 5-aminopyrazole-3-carboxylic acid.

Theoretical studies suggest that electron-donating groups, such as an amino group, tend to favor the tautomer where the substituent is at the 3-position. Conversely, electron-withdrawing groups like a carboxylic acid favor the tautomer with the substituent at the 5-position. This creates a competitive electronic scenario in 5-aminopyrazole-3-carboxylic acid, making the tautomeric equilibrium sensitive to the surrounding environment, including the solvent.

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of the tautomers can be quantified by the tautomeric equilibrium constant (KT = [Tautomer B] / [Tautomer A]). Experimental determination of KT is crucial for understanding the behavior of these compounds in different media. While specific quantitative data for the parent 5-aminopyrazole-3-carboxylic acid is scarce in the literature, studies on its derivatives, such as methyl 5-amino-1H-pyrazole-3-carboxylate, indicate that a tautomeric equilibrium is observable, particularly in polar aprotic solvents like DMSO.

Table 1: Tautomeric Preference of 5-Aminopyrazole-3-Carboxylic Acid Derivatives in Various Solvents

| Derivative | Solvent | Predominant Tautomer | Method | Reference |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | CDCl3 | 3-carboxylate (Tautomer A) | NMR (NOE) | [6] |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | DMSO-d6 | Equilibrium Observed | NMR (NOE) | [6] |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | CD3OD | 3-carboxylate (Tautomer A) | NMR (NOE) | [6] |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | Solid State | 3-carboxylate (Tautomer A) | X-ray | [6] |

Table 2: Predicted pKa Values for 5-Aminopyrazole-3-Carboxylic Acid

| Functional Group | Predicted pKa | Comments |

| Carboxylic Acid | ~3-4 | Expected to be slightly more acidic than benzoic acid due to the electron-withdrawing nature of the pyrazole ring. |

| Pyrazole N-H (acidic) | ~11-12 | Similar to other pyrazoles. |

| Amino Group (protonated) | ~2-3 | The amino group is weakly basic. |

Experimental Protocols

Synthesis of 5-Aminopyrazole-3-Carboxylic Acid Derivatives

A common route to 5-aminopyrazole-3-carboxylic acid and its esters involves the condensation of a hydrazine with a β-ketonitrile derivative.

Caption: Synthetic workflow for 5-aminopyrazole-3-carboxylic acid.

Detailed Steps:

-

Reaction Setup: A solution of diethyl 2-cyano-3-oxosuccinate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to yield ethyl 5-aminopyrazole-3-carboxylate.

-

Hydrolysis (optional): For the synthesis of the carboxylic acid, the ethyl ester is subjected to hydrolysis using a base such as sodium hydroxide, followed by acidification to precipitate the final product.

NMR Spectroscopy for Tautomer Ratio Determination

Quantitative 1H NMR (qNMR) spectroscopy is a powerful technique for determining the ratio of tautomers in solution.

Caption: Workflow for quantitative NMR analysis of tautomers.

Detailed Steps:

-

Sample Preparation: An accurately weighed sample of the pyrazole derivative is dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).

-

NMR Data Acquisition: A 1H NMR spectrum is acquired. To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest should be used.

-

Data Processing: The spectrum is carefully phased and baseline corrected.

-

Signal Integration: Non-overlapping signals that are unique to each tautomer are identified and integrated.

-

Ratio Calculation: The ratio of the integrals of the tautomer-specific signals directly corresponds to the molar ratio of the tautomers in solution. The equilibrium constant KT can then be calculated.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction provides unambiguous structural information in the solid state, confirming the predominant tautomeric form.

Detailed Steps:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[7]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain precise atomic coordinates, bond lengths, and bond angles.[7]

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers in the gas phase and in solution.

Caption: Workflow for DFT analysis of tautomer stability.

Detailed Steps:

-

Structure Building: The 3D structures of all possible tautomers are built using molecular modeling software.

-

Geometry Optimization: The geometry of each tautomer is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

-

Energy Calculation: Single-point energy calculations are performed for the optimized geometries, both in the gas phase and using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate different solvent environments.

-

Stability Analysis: The relative Gibbs free energies of the tautomers are compared to predict their relative stabilities and the position of the tautomeric equilibrium.

Conclusion

The tautomerism of 5-aminopyrazole-3-carboxylic acid and its derivatives is a nuanced phenomenon governed by the interplay of substituent electronic effects and the surrounding environment. This guide has provided a comprehensive overview of the key tautomeric forms, a summary of available quantitative data, and detailed protocols for the experimental and computational investigation of this system. For researchers and professionals in drug development, a thorough characterization of the tautomeric behavior of such pyrazole scaffolds is essential for understanding their structure-activity relationships and for the design of new chemical entities with optimized properties. The integrated application of NMR spectroscopy, X-ray crystallography, and computational chemistry, as outlined in this guide, provides a robust framework for achieving this goal.

References

- 1. researchgate.net [researchgate.net]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. soc.chim.it [soc.chim.it]

- 5. 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids are highly potent agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 7. How To [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that serve as privileged structures in medicinal chemistry and drug discovery.[1] Their structural similarity to purine bases allows them to interact with various biological targets, leading to a wide range of pharmacological activities, including roles as protein kinase inhibitors for cancer therapy, anti-inflammatory agents, and antiviral compounds.[2][3] Several FDA-approved drugs, such as Zaleplon and Indiplon, feature this core scaffold, highlighting its therapeutic importance.[1]

The most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner.[4][5] This approach offers a direct and efficient route to a diverse array of substituted derivatives. This document provides an overview of the primary synthetic strategies and detailed protocols for key methodologies.

General Synthetic Strategies

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles can be achieved through several reliable methods, primarily differing by the choice of the three-carbon synthon (the 1,3-bielectrophile) and the reaction conditions. The general transformation involves the formation of the pyrimidine ring fused to the pyrazole core.

Caption: Overview of synthetic pathways to pyrazolo[1,5-a]pyrimidines.

Quantitative Data Summary

The choice of reactants, catalyst, and energy source (conventional heating vs. microwave irradiation) significantly impacts reaction efficiency, time, and yield.

Table 1: Comparison of Conventional Synthetic Methods

| 5-Aminopyrazole Substrate | 1,3-Bielectrophile | Solvent / Catalyst | Conditions | Yield (%) | Reference |

| 5-Amino-4-cyano/carboxylate-pyrazoles | Acetylacetone | Acetic Acid / H₂SO₄ | Reflux | N/A | [6][7] |

| 5-Aminopyrazoles | 2-Arylmalondialdehydes | Acidic | N/A | 40-60% | [8] |

| 5-Aminopyrazoles | β,γ-Unsaturated γ-alkoxy-α-keto esters | Ethanol | Reflux | 68-95% | [1] |

| 5-Amino-3-methylpyrazole | 1,3,5-Trisubstituted pentane-1,5-diones | Ethanol / KOt-Bu | N/A | N/A | [6][7] |

| Ethyl-5-amino-1H-pyrazole-4-carboxylate | Chalcones | K₂S₂O₈ / NF-Al₂O₃ | MW, 180 °C, 15 min | 59-81% | [5] |

| 5-Aminopyrazoles | Diethyl Malonate | Sodium Ethoxide (EtONa) | Reflux, 24 h | 89% | [9] |

Table 2: Microwave-Assisted vs. Conventional Heating Methods

| Method | 5-Aminopyrazole Substrate | 1,3-Bielectrophile | Solvent / Conditions | Yield (%) | Reference |

| Microwave | NH-5-Aminopyrazoles | β-Enaminones | Solvent-Free, 180 °C, 2 min | 88-97% | [10] |

| Microwave | 3-Methyl-1H-pyrazol-5-amine | β-Enaminones | Solvent-Free, 160 °C, 15 min | 83-97% | [11] |

| Microwave | 5-Aminopyrazole-4/3-ethylcarboxylates | Trifluoromethyl-β-diketones | Acetic Acid | N/A | [7] |

| Microwave | 5-Aminopyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol | High | [6][7] |

| Conventional | 5-Aminopyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol / Acetic Acid | Lower | [6][7] |

Experimental Protocols

Protocol 1: Classical Cyclocondensation with a β-Ketoester

This protocol describes a general method for synthesizing 4,7-dihydropyrazolo[1,5-a]pyrimidinone derivatives by condensing a 5-aminopyrazole with a β-ketoester in refluxing acetic acid with a catalytic amount of sulfuric acid.[6][7]

Caption: Workflow for classical cyclocondensation.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 5-aminopyrazole (1.0 equiv) and the desired β-ketoester (1.0 equiv) in glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-water with stirring.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Solvent-Free Synthesis with β-Enaminones

This protocol details a highly efficient, rapid, and environmentally friendly method for synthesizing 2,7-disubstituted pyrazolo[1,5-a]pyrimidines.[10][11] Microwave irradiation significantly accelerates the reaction, often leading to higher yields in minutes.[2]

Methodology:

-

Reactant Preparation: In a microwave-safe vial, thoroughly mix the desired NH-5-aminopyrazole (1.0 equiv, e.g., 0.5 mmol) and the appropriate β-enaminone (1.0 equiv, 0.5 mmol). No solvent is required.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 180 °C for 2-5 minutes.

-

Isolation: After the reaction is complete and the vial has cooled, add a mixture of ethanol and water to the solid residue to facilitate collection.

-

Purification: Filter the resulting solid, wash with the ethanol-water mixture, and dry to obtain the final product. Purity is often high, but recrystallization can be performed if necessary. Yields for this method are typically in the 88-97% range.[10]

Reaction Mechanism Overview

The formation of the pyrazolo[1,5-a]pyrimidine ring from a 5-aminopyrazole and a 1,3-dicarbonyl compound proceeds through a well-established cyclocondensation pathway. The regioselectivity is generally high, governed by the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen atom.[12]

Caption: Logical steps in the cyclocondensation mechanism.

References

- 1. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]

- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 5-Amino-1H-pyrazole-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-pyrazole-3-carboxamide and its derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3][4] This document provides a detailed protocol for the synthesis of these compounds, focusing on a common and versatile synthetic route: the initial construction of the pyrazole ring followed by amidation. The presented methodologies are based on established literature precedents.[1][5][6]

Synthetic Strategy Overview

The principal strategy for synthesizing 5-Amino-1H-pyrazole-3-carboxamide derivatives involves a two-stage process. The first stage is the formation of the core pyrazole ring, typically through the condensation of a hydrazine with a β-ketonitrile or a similar 1,3-dielectrophilic species.[7] The second stage involves the derivatization of the pyrazole intermediate, most commonly through amidation of a carboxylic acid or ester functionality on the pyrazole ring to introduce the desired carboxamide group.[6]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 5-Amino-1H-pyrazole-3-carboxamide derivatives.

Caption: General workflow for the synthesis of 5-Amino-1H-pyrazole-3-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carboxamide

This protocol is adapted from the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate.[1][5]

Materials:

-

α-cyano-β-dimethylaminocrotonamide

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve α-cyano-β-dimethylaminocrotonamide (1.0 eq) in ethanol.

-

To the stirred solution, add hydrazine hydrate (1.0-1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Synthesis of N-substituted 5-Amino-1H-pyrazole-3-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of various N-substituted derivatives, starting from a pyrazole-3-carboxylic acid intermediate.[6][8][9]

Step A: Synthesis of the Pyrazole-3-carboxylic Acid Intermediate

This step can be achieved through various methods, including the cyclocondensation of a β-ketoester with a hydrazine derivative.[6]

Step B: Amidation of the Pyrazole-3-carboxylic Acid

Materials:

-

5-Amino-1H-pyrazole-3-carboxylic acid derivative (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Desired primary or secondary amine (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend the this compound derivative (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.

-

Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-3-carbonyl chloride, which is typically used immediately in the next step.[6]

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.[6]

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.[6]

-

Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 5-Amino-1H-pyrazole-3-carboxamide derivative.[6]

Data Presentation

The following tables summarize representative yields for the synthesis of various 5-Amino-1H-pyrazole-3-carboxamide derivatives and related pyrazole intermediates reported in the literature. Actual yields will vary based on the specific substrates, reaction conditions, and scale.

Table 1: Reported Yields for the Synthesis of Pyrazole Intermediates

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| β-ketonitriles and hydrazine hydrate | N-unsubstituted 3-(5)-aminopyrazoles | Varies | Good to Excellent | [7] |

| 3-Oxo-3-phenylpropanenitrile | 3-Oxo-3-phenylpropanenitrile | Neutralization with HCl | 89 | [10] |

| (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile and Hydrazine | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | Cooled to r.t. | 93 | [10] |

| Hydrazine and enol (R=H) | 5-aminopyrazole | Acidic cyclization | - | [5] |

| Hydrazine and methyl ether (R=Me) | 3-aminopyrazole intermediate | Basic conditions | 93 | [5] |

Table 2: Reported Yields for Amidation Reactions

| Pyrazole Intermediate | Amine/Reagent | Product | Yield (%) | Reference |

| 5-Amino-1,3-diaryl-1H-pyrazoles | Substituted benzoyl chlorides | N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides | - | [1][5] |

| N-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]-5-amino-1H-pyrazole-3-carboxamide | Cyclopropylamine | 5-(3-Cyclopropylureido)-N-[4-[(4-methylpiperazinyl)methyl]phenyl]-1H-pyrazole-3-carboxamide | - | [8] |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Sulfamerazine | 4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide | 86 | [9] |

Signaling Pathways and Logical Relationships

The synthesis of 5-Amino-1H-pyrazole-3-carboxamide derivatives often follows a logical progression from simple starting materials to the final complex molecule. This can be represented as a logical relationship diagram.

Caption: Logical progression from starting materials to the final product.

Conclusion

The protocols and data provided in this document offer a comprehensive guide for the synthesis of 5-Amino-1H-pyrazole-3-carboxamide derivatives. By following these established procedures, researchers can efficiently synthesize a variety of compounds for further investigation in drug discovery and development programs. The versatility of the amidation step allows for the creation of diverse chemical libraries for screening and optimization of biological activity.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. soc.chim.it [soc.chim.it]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application of 5-Aminopyrazoles in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the design and synthesis of protein kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The 5-aminopyrazole core serves as a versatile template that can be strategically functionalized to achieve potent and selective inhibition of various kinases. Its key structural features, including the presence of a free amino group and adjacent nitrogen atoms in the pyrazole ring, enable the formation of critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common strategy for achieving high-affinity binding.[3][4] This document provides detailed application notes, experimental protocols, and data on the use of 5-aminopyrazoles in the development of kinase inhibitors, focusing on key targets such as p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and BRAF kinase.

Data Presentation: Inhibitory Activity of 5-Aminopyrazole Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 5-aminopyrazole-based inhibitors against their respective kinase targets. This data highlights the structure-activity relationships (SAR) and the potential for developing highly potent and selective inhibitors based on this scaffold.

Table 1: 5-Aminopyrazole-Based p38α MAP Kinase Inhibitors

| Compound ID | R1 | R2 | R3 | p38α IC50 (nM) | Reference |

| BIRB 796 (Doramapimod) | 1-Naphthyl | t-Butyl | 4-ethoxyphenyl | 38 | |

| RO3201195 | 4-Fluorophenyl | H | 3-(2,3-dihydroxypropoxy)benzoyl | N/A | [5] |

| SR-3576 | Phenyl | Phenyl | H | >20,000 | [6] |

| Compound 2j | Phenyl | 4-(2-morpholinoethoxy)phenyl | H | Potent (exact value not specified) | [6] |

Table 2: 5-Aminopyrazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors

| Compound ID | R1 | R2 | Target Kinase(s) | IC50 (nM) | Reference |

| AT7519 | 2,6-Dichlorophenyl | 4-(2-hydroxyethyl)piperazin-1-yl | CDK1, CDK2, CDK4, CDK5, CDK9 | 210, 47, 100, <10, <10 | [7][8] |

| Analog 24 | Cyclobutyl | Biphenyl | CDK2/cyclin E, CDK5/p35 | 24, 23 | [3] |

| Compound 22 | Cyclobutyl | Biphenyl | CDK2, CDK5 | 24, 23 | [1] |

| Compound 4 | Substituted Phenyl | Substituted Pyrimidine | CDK2 | 3820 | [9] |

| Compound 9 | Substituted Phenyl | Substituted Pyrimidine | CDK2 | 960 | [9] |

Table 3: 5-Aminopyrazole-Based BRAF Kinase Inhibitors

| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) | Reference |

| GDC-0879 | Pyridin-4-yl | 1-hydroxyimino-2,3-dihydroinden-5-yl | BRAF (V600E) | 0.13 | [10][11] |

Experimental Protocols

Synthesis of a Representative 5-Aminopyrazole Core: 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine

This protocol describes the synthesis of a common 5-aminopyrazole intermediate, which can be further elaborated to generate a variety of kinase inhibitors. The synthesis involves the condensation of a β-ketonitrile with a substituted hydrazine.[4][12]

Materials:

-

4,4-Dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)

-

p-Tolylhydrazine hydrochloride

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4,4-dimethyl-3-oxopentanenitrile (1 equivalent) in ethanol, add p-tolylhydrazine hydrochloride (1.1 equivalents).

-

Reaction: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

In Vitro Kinase Inhibition Assay: p38α MAP Kinase (ADP-Glo™ Assay)

This protocol outlines a common method for determining the IC50 value of a test compound against p38α MAP kinase using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant active p38α MAP kinase

-

ATF2 (substrate)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Test compound (5-aminopyrazole derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of test compound dilution or DMSO (for control).

-

2 µL of p38α kinase in kinase buffer.

-

2 µL of a mixture of ATF2 substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: MAPK signaling pathway and the point of intervention by 5-aminopyrazole-based p38 inhibitors.

Caption: A generalized workflow for the synthesis of 5-aminopyrazole-based kinase inhibitors.

Caption: A typical workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]

- 7. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] These five-membered heterocyclic compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[2][3][4] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors for cancer treatment like crizotinib, feature a pyrazole scaffold, highlighting its significance in drug discovery.[5][6]

Conventional methods for synthesizing these derivatives often require long reaction times, harsh conditions, and the use of volatile organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates these reactions.[7][8] By utilizing microwave energy, MAOS offers benefits such as significantly reduced reaction times (from hours to minutes), improved product yields, enhanced purity, and the ability to perform reactions under solvent-free conditions, aligning with the principles of sustainable chemistry.[6][9][10]

This application note provides detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, presents comparative data, and illustrates the underlying principles and workflows.

Mechanism of Microwave Heating

Microwave synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional heating methods. The two primary mechanisms are Dipolar Polarization and Ionic Conduction.[8][9][11]

-

Dipolar Polarization: Polar molecules, like water or ethanol, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid reorientation causes friction and collisions, generating heat volumetrically and uniformly throughout the sample.[11][12]

-

Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. The resistance to this movement and the resulting collisions cause the generation of heat.[12]

General Experimental Workflow

The workflow for microwave-assisted synthesis is straightforward and efficient. It involves combining reagents in a specialized microwave-safe vessel, sealing it, and exposing it to a set microwave program (power, temperature, time). The process allows for rapid optimization and synthesis.

Experimental Protocols

Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolone Derivatives

This protocol describes a highly efficient, three-component, one-pot reaction to synthesize pyrazolone derivatives under solvent-free microwave irradiation.[13][14] This method is advantageous as it avoids the multi-step procedures of classical synthesis.[14]

General Reaction Scheme: β-Ketoester + Substituted Hydrazine + Aromatic Aldehyde → 4-Arylidenepyrazolone

Detailed Methodology:

-

Place a magnetic stir bar into a 50 mL flask or a dedicated microwave reaction vessel.

-

Add the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), the substituted hydrazine (e.g., 3-nitrophenylhydrazine, 0.3 mmol), and the aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde, 0.3 mmol).[13]

-

Place the unsealed flask in a domestic microwave oven (or a dedicated scientific microwave reactor).

-

Irradiate the mixture at a power of 420 W for 10 minutes.[13][14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After irradiation, allow the flask to cool to room temperature.

-

The resulting solid is triturated with ethyl acetate and collected by vacuum filtration to yield the pure product.[13]

Data Summary: The following table summarizes the results for the synthesis of various 4-arylidenepyrazolone derivatives using this microwave-assisted, solvent-free protocol.

| Entry | Hydrazine Substituent (R¹) | Aldehyde Substituent (R²) | Time (min) | Power (W) | Yield (%) |

| 1 | 3-NO₂ | 4-OEt, 3-OMe | 10 | 420 | 83%[13] |

| 2 | 4-Cl | 4-Cl | 10 | 420 | 98%[14] |

| 3 | 4-CF₃ | 4-NMe₂ | 10 | 420 | 95%[14] |

| 4 | Phenyl | 4-NO₂ | 10 | 420 | 88%[14] |

| 5 | 4-CO₂H | 2,4-diCl | 10 | 420 | 91%[14] |

Protocol 2: Synthesis of Dihydro-Pyrazole Hybrids

This protocol details the synthesis of dihydro-pyrazoles (pyrazolines) from substituted dibenzalacetones (chalcones) and phenylhydrazines using microwave irradiation in ethanol.[15] These compounds are investigated for their antioxidant and anti-inflammatory properties.[15]

General Reaction Scheme: Dibenzalacetone + Substituted Phenylhydrazine → Dihydro-pyrazole

Detailed Methodology:

-

Add equimolar amounts (1 mmol) of the appropriate substituted dibenzalacetone and 4-substituted phenylhydrazine hydrochloride to a microwave vial containing absolute ethanol (3 mL).[15]

-

Add sodium hydroxide (2.5 mmol, 0.10 g) to make the solution alkaline.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100 W, maintaining a temperature of 75 °C, for 15-70 minutes. Monitor the reaction by TLC.[15]

-

After cooling, the reaction mixture is processed via standard aqueous work-up and purification, typically by recrystallization or column chromatography.

Data Summary: Comparison of reaction times and yields for various dihydro-pyrazole derivatives.

| Entry | Dibenzalacetone Substituents | Phenylhydrazine Substituent | Time (min) | Temp (°C) | Power (W) | Yield (%) |

| 1 | Unsubstituted | Unsubstituted | 30 | 75 | 100 | 82%[15] |

| 2 | 4,4'-diCl | Unsubstituted | 45 | 75 | 100 | 75%[15] |

| 3 | 4,4'-diOMe | 4-F | 15 | 75 | 100 | 78%[15] |

| 4 | 4,4'-diF | 4-Cl | 70 | 75 | 100 | 55%[15] |

| 5 | 4,4'-diNO₂ | 4-Br | 60 | 75 | 100 | 50%[15] |

Protocol 3: Aqueous Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol showcases a green synthesis approach using water as the solvent to produce 1-aryl-1H-pyrazole-5-amines, which are valuable precursors for chemotherapeutics and other bioactive molecules.[16]

General Reaction Scheme: α-Cyanoketone + Aryl Hydrazine → 1-Aryl-1H-pyrazole-5-amine

Detailed Methodology:

-

Combine an appropriate α-cyanoketone (or 3-aminocrotononitrile) and an aryl hydrazine in a microwave reactor vessel.[16]

-

Dissolve the mixture in 1 M HCl (aqueous).

-

Seal the vessel and heat in a microwave reactor to 150 °C for 10-15 minutes.[16]

-

After the reaction, cool the vessel to room temperature.

-

Basify the solution with 10% NaOH to precipitate the product.

-

Isolate the desired compound by simple vacuum filtration, wash with water, and dry. This method typically yields products with high purity.[16]

Data Summary: This method provides high yields across a range of substrates, demonstrating its robustness.

| Entry | Aryl Hydrazine Substituent | Time (min) | Temp (°C) | Yield (%) |

| 1 | 4-Fluorophenyl | 10 | 150 | 85-90%[16] |

| 2 | 4-Chlorophenyl | 15 | 150 | 80-85%[16] |

| 3 | 4-Bromophenyl | 15 | 150 | 75-80%[16] |

| 4 | Phenyl | 10 | 150 | 85-90%[16] |

| 5 | 4-Methylphenyl | 10 | 150 | 70-75%[16] |

Application in Drug Development

Pyrazole derivatives are potent modulators of various biological targets crucial in disease pathology. In oncology, for instance, they have been developed as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[2][17] By inhibiting these kinases, pyrazole-based drugs can halt cell proliferation, block survival signals, and induce apoptosis in cancer cells.

Microwave-assisted synthesis is a proven and highly effective platform for the rapid and efficient production of pyrazole derivatives. The protocols outlined here demonstrate significant advantages over conventional heating methods, including drastic reductions in reaction time, high yields, and alignment with green chemistry principles. For researchers in drug discovery and medicinal chemistry, MAOS provides a powerful tool to accelerate the synthesis of novel pyrazole-based compounds for screening and development as next-generation therapeutics.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrazole derivative: Significance and symbolism [wisdomlib.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 8. ijnrd.org [ijnrd.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Green Synthesis of Pyrazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Pyrazole derivatives, a critical scaffold in numerous pharmaceuticals, are increasingly being synthesized via green chemistry principles to minimize environmental impact and enhance efficiency. These application notes provide detailed protocols and comparative data for various green synthetic strategies for pyrazole derivatives, including microwave-assisted synthesis, ultrasound-assisted reactions, and multicomponent approaches in aqueous media or under solvent-free conditions.

Microwave-Assisted Solvent-Free Synthesis of Pyrazolone Derivatives

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and often, the elimination of harmful organic solvents.[1][2]

Application Note:

This protocol details a one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation. The method is notable for its operational simplicity, short reaction times, and good to excellent yields.[3] A variety of substituents on the aromatic aldehyde are well-tolerated.

Experimental Protocol:

General Procedure for the Preparation of 4-Arylidenepyrazolones: [3]

-

To a 50-mL one-neck flask, add ethyl acetoacetate (0.45 mmol), the desired substituted phenylhydrazine (0.3 mmol), and a substituted benzaldehyde (0.3 mmol).

-

Place the flask in a domestic microwave oven.

-

Irradiate the mixture at a power of 420 W for 10 minutes.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Triturate the resulting solid with ethyl acetate.

-

Collect the solid product by suction filtration.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data Summary:

| Entry | Phenylhydrazine Substituent | Benzaldehyde Substituent | Time (min) | Yield (%) | Reference |

| 1 | 3-NO₂ | 4-OCH₃, 3-OC₂H₅ | 10 | 83 | [3] |

| 2 | 4-Cl | 4-OCH₃ | 10 | 92 | [3] |

| 3 | H | 4-Cl | 10 | 98 | [3] |

| 4 | 4-CH₃ | 4-N(CH₃)₂ | 10 | 95 | [3] |

| 5 | H | 2-NO₂ | 10 | 51 | [3] |

Experimental Workflow Diagram:

References

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5-Amino-1H-pyrazole-3-carboxylic Acid Derivatives as Pan-FGFR Covalent Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration.[1] Aberrant activation of this pathway through mutations, gene amplifications, or fusions is a known oncogenic driver in a variety of cancers, including bladder, lung, and gastric cancers.[2][3] Consequently, FGFRs have emerged as a significant therapeutic target in oncology. While several FGFR inhibitors have been developed, their clinical efficacy can be limited by the emergence of drug resistance, often through mutations in the kinase gatekeeper residue.[2][3]

Covalent inhibitors offer a promising strategy to overcome such resistance by forming a permanent bond with their target, leading to sustained pathway inhibition. This document details the application of 5-amino-1H-pyrazole-3-carboxylic acid derivatives, specifically the 5-amino-1H-pyrazole-4-carboxamide scaffold, in the development of novel pan-FGFR covalent inhibitors. These compounds are designed to target both wild-type FGFRs and their clinically relevant gatekeeper mutants.[2][3]

Herein, we provide a summary of the inhibitory activities of a representative compound, detailed protocols for key biological assays, and visualizations of relevant pathways and workflows to guide researchers in the evaluation and application of this promising class of inhibitors.

Data Presentation

The following tables summarize the in vitro biochemical and cellular activities of the representative pan-FGFR covalent inhibitor, Compound 10h , a derivative of 5-amino-1H-pyrazole-4-carboxamide.[2][3]

Table 1: Biochemical Inhibitory Activity of Compound 10h against FGFR Kinases

| Target Kinase | IC50 (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F (Gatekeeper Mutant) | 62 |

| Data sourced from Deng et al., 2024.[2][3] |

Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Aberration | IC50 (nM) |

| NCI-H520 | Lung Cancer | FGFR1 Amplification | 19 |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 59 |

| KATO III | Gastric Cancer | FGFR2 Amplification | 73 |

| Data sourced from Deng et al., 2024.[2][3] |

Mandatory Visualizations

Experimental Protocols

The following are detailed, representative protocols for the key experiments involved in the characterization of 5-amino-1H-pyrazole-based pan-FGFR covalent inhibitors.

Protocol 1: General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

This protocol provides a general synthetic route. Specific reaction conditions, catalysts, and purification methods must be optimized for each unique derivative.

Materials:

-

Starting material (e.g., Ethyl 5-amino-1H-pyrazole-4-carboxylate)

-

Appropriate amine for amide coupling

-

Coupling agents (e.g., HATU, EDC/HOBt)

-

Base (e.g., DIEA, Triethylamine)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Acryloyl chloride (for covalent warhead installation)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Amide Bond Formation: a. Dissolve the 5-amino-1H-pyrazole-carboxylic acid starting material in an anhydrous solvent such as DMF. b. Add the desired amine (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and a base such as DIEA (2.0 equivalents). c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. d. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.

-

Installation of the Covalent Warhead (Acrylamide): a. Dissolve the purified amide intermediate in an anhydrous solvent like DCM under an inert atmosphere (e.g., nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add a base such as triethylamine (1.5 equivalents), followed by the dropwise addition of acryloyl chloride (1.2 equivalents). d. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. e. Monitor the reaction by TLC or LC-MS. Upon completion, dilute with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. f. Dry the organic layer, concentrate, and purify the final covalent inhibitor by column chromatography.

-

Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 values of inhibitors against FGFR kinases.[4][5]

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and mutant enzymes

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

Substrate (e.g., Poly(E,Y)4:1)

-

ATP solution

-

Test compound serial dilutions in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: a. Prepare serial dilutions of the test compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%). b. Prepare a solution of kinase and substrate in kinase buffer. c. Prepare a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km value for each specific kinase.

-

Kinase Reaction: a. To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO control. b. Add 2 µL of the enzyme/substrate mixture to each well. c. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. e. Incubate the plate for 60-120 minutes at room temperature.

-